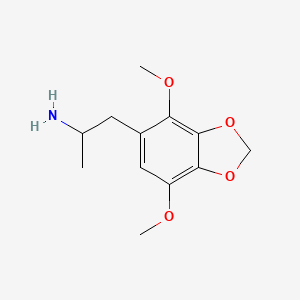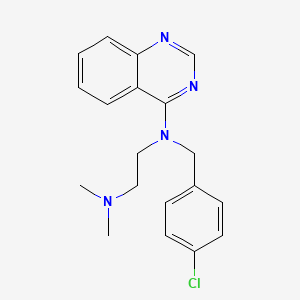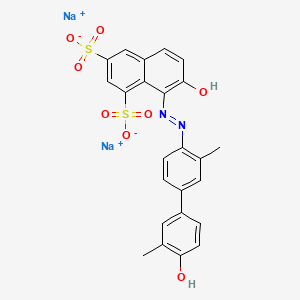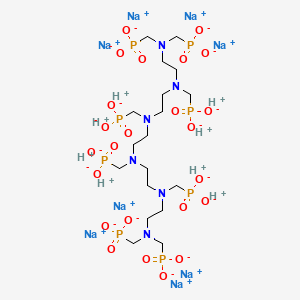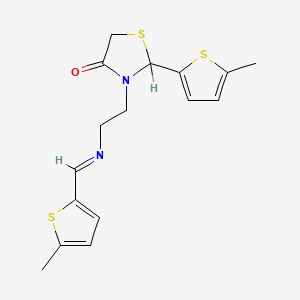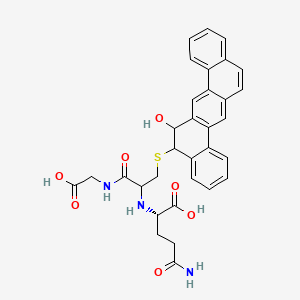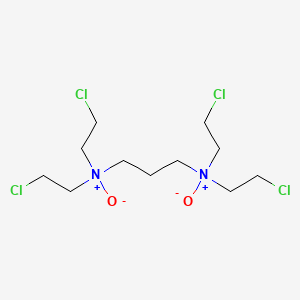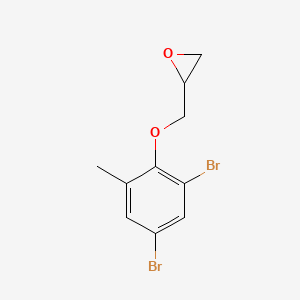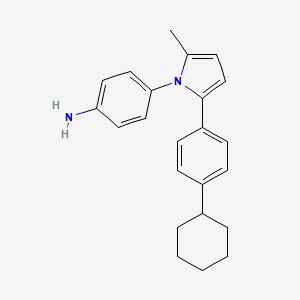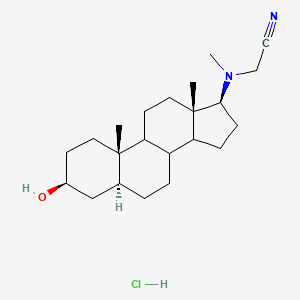
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate is an organophosphorus compound with the molecular formula C7H15ClNO4P It is known for its unique chemical structure, which includes a phosphonate group, a chloro(hydroxyimino)methyl group, and two isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate typically involves the reaction of phosphonic acid derivatives with appropriate chlorinating and hydroxyimino agents. One common method includes the reaction of diisopropyl phosphite with chloral hydrate and hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the chloro(hydroxyimino)methyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine-substituted phosphonates, and thiophosphonates.
Applications De Recherche Scientifique
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and as an antiviral agent.
Industry: It is used in the production of flame retardants, plasticizers, and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl phosphonate
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
Uniqueness
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate is unique due to the presence of the chloro(hydroxyimino)methyl group, which imparts distinct chemical reactivity and biological activity compared to other similar phosphonate compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
127933-57-7 |
|---|---|
Formule moléculaire |
C7H15ClNO4P |
Poids moléculaire |
243.62 g/mol |
Nom IUPAC |
(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl chloride |
InChI |
InChI=1S/C7H15ClNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- |
Clé InChI |
VHIGWDULHKUWOS-CLFYSBASSA-N |
SMILES isomérique |
CC(C)OP(=O)(/C(=N\O)/Cl)OC(C)C |
SMILES canonique |
CC(C)OP(=O)(C(=NO)Cl)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


